molecular formula C19H22FN3O4 B2514212 methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate CAS No. 1172782-03-4

methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate

Katalognummer: B2514212
CAS-Nummer: 1172782-03-4
Molekulargewicht: 375.4
InChI-Schlüssel: RJYHSHBKWNMONG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is a synthetic small molecule characterized by a pyrazole ring substituted with a 4-fluorophenyl group and an ethoxy moiety, conjugated to a piperidine-4-carboxylate ester. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for pharmaceutical or agrochemical applications. Its pyrazole core is a common scaffold in bioactive molecules, while the piperidine-4-carboxylate group may influence solubility and binding affinity to biological targets.

Eigenschaften

IUPAC Name

methyl 1-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-3-27-16-12-23(15-6-4-14(20)5-7-15)21-17(16)18(24)22-10-8-13(9-11-22)19(25)26-2/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYHSHBKWNMONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate (CAS No. 1172782-03-4) is a synthetic compound characterized by its complex structure, which includes a pyrazole ring, an ethoxy group, and a piperidine moiety. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is C19H22FN3O4C_{19}H_{22}FN_{3}O_{4}, with a molecular weight of 375.4 g/mol. The structure features:

  • Pyrazole ring : Contributes to the compound's biological activity.
  • Ethoxy group : Enhances solubility and bioavailability.
  • Fluorophenyl group : May influence binding affinity to biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives containing pyrazole moieties, including methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate. The compound exhibited significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. For instance, derivatives related to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

Research has indicated that compounds with similar structural features may act as inhibitors of key signaling pathways involved in cancer progression. Specifically, the pyrazole derivatives have been shown to inhibit the activity of certain kinases associated with tumor growth and metastasis. The mechanism of action often involves interference with cell proliferation signaling pathways, making these compounds promising candidates for further development in cancer therapeutics .

The biological activities of methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate are largely attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of the Met kinase superfamily, which plays a crucial role in cellular processes such as proliferation and survival.
  • Enzyme Modulation : It may also modulate the activity of enzymes involved in inflammatory responses, contributing to its potential as an anti-inflammatory agent .

Comparative Analysis

To understand the uniqueness of methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
N-(4-acetylphenyl)-4-ethoxy-1H-pyrazoleLacks piperidine; exhibits moderate antimicrobial activityModerate
4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazoleSimilar pyrazole core; known for kinase inhibitionHigh
N-(4-acetylphenyl)-1H-pyrazoleNo ethoxy or fluorophenyl groups; lower bioactivityLow

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole) showed significant bactericidal activity against resistant strains of bacteria .
  • Cancer Cell Proliferation : In vitro studies indicated that compounds with similar structures inhibited cancer cell lines by inducing apoptosis through kinase inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, the compound is compared to structurally related molecules from published literature and patents. Key analogs include:

1-{[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Carbonyl}Piperidine-4-One

  • Structure : This analog replaces the ethoxy group at the pyrazole 4-position with a 4-chlorophenyl substituent. The piperidine ring is functionalized as a ketone (4-one) instead of a methyl ester.
  • Crystallography : The crystal structure (determined via SHELX software ) reveals planar pyrazole and piperidine rings, with intramolecular hydrogen bonds stabilizing the conformation .

1-(1-(2-Ethoxyethyl)-3-Ethyl-7-(4-Methylpyridin-2-ylamino)-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl)Piperidine-4-Carboxylic Acid

  • Structure: This patent-derived compound (EP 1 948 661 B1) features a pyrazolo-pyrimidine core linked to a piperidine-4-carboxylic acid. The substitution pattern includes a 2-ethoxyethyl chain and a 4-methylpyridin-2-ylamino group .
  • The carboxylic acid group (vs. methyl ester) may improve solubility in polar environments.

Data Table: Comparative Analysis of Key Compounds

Property Target Compound 1-{[5-(4-Cl-Ph)-1-(4-F-Ph)-Pyrazol-3-yl]CO}Piperidine-4-One 1-(1-(2-EtOEt)-Pyrazolo[4,3-d]Pyrimidin-5-yl)Piperidine-4-COOH
Core Structure Pyrazole-piperidine Pyrazole-piperidine Pyrazolo-pyrimidine-piperidine
Substituents 4-Ethoxy, 4-F-Ph, methyl ester 4-Cl-Ph, 4-F-Ph, ketone 2-Ethoxyethyl, 4-MePyridin-2-ylamino, carboxylic acid
Molecular Weight (g/mol) ~403.4 (estimated) ~411.8 (reported) ~472.5 (calculated)
Solubility Moderate (ester enhances lipophilicity) Low (due to Cl-Ph and ketone) High (carboxylic acid improves aqueous solubility)
Biological Activity Undocumented (structural analogs suggest kinase inhibition potential) Anticandidal activity reported Patent claims use as a kinase inhibitor

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Effects: The 4-fluorophenyl group (electron-withdrawing) in both the target compound and the analog in may enhance stability against metabolic degradation compared to non-halogenated analogs.
  • Synthetic Accessibility : The methyl ester in the target compound simplifies synthesis compared to the carboxylic acid derivative in , which requires additional deprotection steps.

Q & A

How can researchers optimize the synthesis of methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate to improve yield and purity?

Level: Basic
Methodological Answer:
Optimization involves:

  • Reaction Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic acyl substitution between the pyrazole-3-carbonyl chloride and piperidine intermediates .
  • Catalysis: Employ coupling agents like HATU or DCC to facilitate amide bond formation under mild conditions (room temperature, 12–24 hours) .
  • Purification: Utilize column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol to isolate high-purity product (>95%) .
    Data Table:
ParameterOptimal ConditionImpact
SolventDMFEnhances solubility of intermediates
CatalystHATU (1.2 eq)Reduces side reactions
Reaction Time18 hoursMaximizes conversion

What advanced spectroscopic and crystallographic techniques are critical for characterizing the structural conformation of this compound?

Level: Basic
Methodological Answer:

  • X-ray Crystallography: Resolves 3D conformation, including torsion angles of the piperidine ring and pyrazole-fluorophenyl orientation. Crystals are grown via slow evaporation in ethanol/water (7:3) .
  • NMR Spectroscopy: 1H/13C NMR (in DMSO-d6) identifies key signals: the piperidine methyl ester (δ ~3.6 ppm) and pyrazole C=O (δ ~165 ppm) .
  • HRMS: Confirms molecular ion [M+H]+ with <2 ppm error .

How can contradictory findings in the compound’s biological activity across different assays be systematically addressed?

Level: Advanced
Methodological Answer:
Contradictions arise from assay variability. Mitigate by:

  • Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase activity via radiometric assays) with cell-based viability assays (MTT) to distinguish direct target engagement vs. off-target effects .
  • Structural Analog Testing: Evaluate analogs (e.g., replacing 4-ethoxy with methoxy) to isolate substituent-specific activity trends .
  • Assay Condition Standardization: Control pH (7.4), temperature (37°C), and serum content (10% FBS) to minimize variability .

What computational methods are employed to predict the binding affinity and selectivity of this compound towards kinase targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking (AutoDock Vina): Models interactions with ATP-binding pockets (e.g., CDK2), prioritizing hydrogen bonds with hinge regions (e.g., Glu81) and hydrophobic contacts with fluorophenyl .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
  • QSAR Models: Correlate substituent electronegativity (e.g., 4-fluoro vs. 4-chloro) with IC50 values to guide synthetic prioritization .

What strategies are effective in modifying the piperidine ring to enhance metabolic stability without compromising target engagement?

Level: Advanced
Methodological Answer:

  • Bioisosteric Replacement: Substitute the piperidine methyl ester with a tert-butyl carbamate to reduce esterase-mediated hydrolysis while retaining steric bulk .
  • Ring Constraints: Introduce spirocyclic or bridged piperidine analogs to limit conformational flexibility and improve metabolic half-life (t1/2 >2 hours in microsomal assays) .
  • Prodrug Design: Mask the carboxylate as an ethyl ester, which is cleaved in vivo to the active acid form, enhancing oral bioavailability .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Level: Advanced
Methodological Answer:

  • CRISPR-Cas9 Knockout Models: Validate target dependency by comparing efficacy in wild-type vs. target gene-knockout cell lines .
  • Chemical Proteomics (ABPP): Use activity-based probes to map off-target interactions in cell lysates .
  • Pharmacodynamic Markers: Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) in xenograft models post-treatment .

What are the critical considerations for designing SAR studies focused on the pyrazole-3-carbonyl moiety?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Introduce EWGs (e.g., 4-CF3) to enhance electrophilicity of the carbonyl, improving hydrogen bonding with catalytic lysine residues .
  • Steric Effects: Bulky substituents at the pyrazole 1-position (e.g., 4-fluorophenyl) reduce rotational freedom, stabilizing bioactive conformations .
  • Comparative Crystallography: Overlay X-ray structures of analogs to identify conserved binding motifs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.